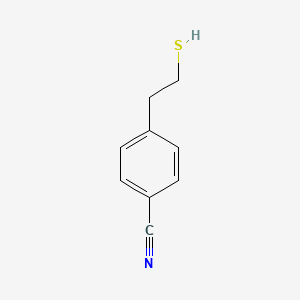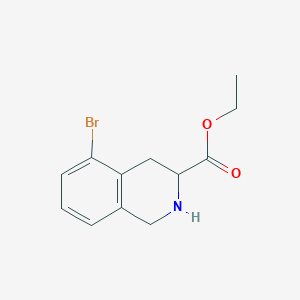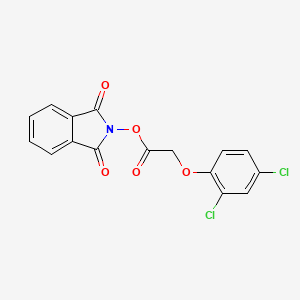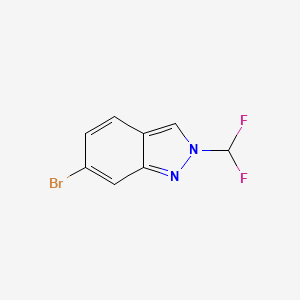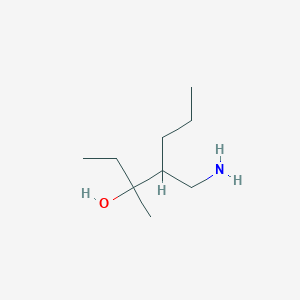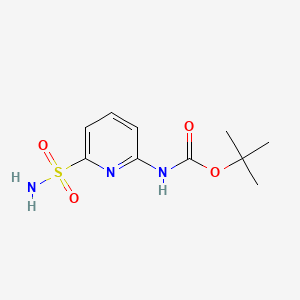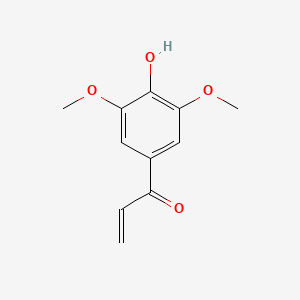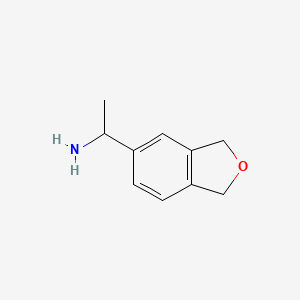
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrilehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-methylindole with a suitable nitrile compound under acidic conditions to form the indole carbonitrile core. The aminoethyl group is then introduced through a nucleophilic substitution reaction, often using ethylenediamine as the nucleophile. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in neurotransmitter activity due to its structural similarity to serotonin and tryptamine.
Medicine: Investigated for its potential therapeutic effects, including its use as an antioxidant and its role in protecting lipids and proteins from peroxidation.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride involves its interaction with various molecular targets. The compound can bind to receptor sites in the brain, similar to neurotransmitters like serotonin. This binding can influence the activity of dopaminergic, serotonergic, and glutamatergic systems, thereby affecting mood, cognition, and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: Shares a similar indole structure and is a known neurotransmitter.
Serotonin: Another indole derivative with significant biological activity.
Melatonin: An indole compound involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-8-10(5-6-13)12-9(7-14)3-2-4-11(12)15-8;/h2-4,15H,5-6,13H2,1H3;1H |
Clé InChI |
XTWDHXWWLOUDNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC=C2N1)C#N)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)

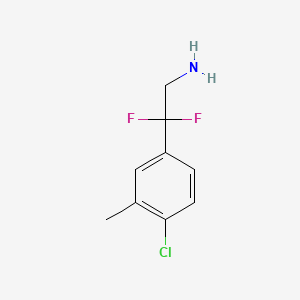
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
